4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one
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Overview
Description
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring, with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.
Benzylation: The benzimidazole is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Pyrrolidinone Formation: The benzylated benzimidazole is reacted with 2-bromobenzoyl chloride to form the desired pyrrolidinone ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyrrolidinone rings.
Reduction: Reduced forms of the benzimidazole or pyrrolidinone rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the bromine substituent, which may affect its biological activity and chemical reactivity.
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of bromine, potentially altering its properties.
Uniqueness
The presence of the bromine atom in 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one makes it unique compared to its analogs. Bromine can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O/c25-19-10-4-6-12-21(19)27-16-18(14-23(27)29)24-26-20-11-5-7-13-22(20)28(24)15-17-8-2-1-3-9-17/h1-13,18H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOWXYODLMKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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